molecular formula C12H10N2O B3159499 2-methoxy-6-(1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 862595-54-8

2-methoxy-6-(1H-pyrrol-1-yl)benzenecarbonitrile

Cat. No. B3159499
CAS RN: 862595-54-8
M. Wt: 198.22 g/mol
InChI Key: BMCUJYHPLBUIBZ-UHFFFAOYSA-N
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Description

2-methoxy-6-(1H-pyrrol-1-yl)benzenecarbonitrile is a versatile chemical compound extensively used in scientific research. It has a molecular formula of C12H10N2O and a molecular weight of 198.2206 .


Synthesis Analysis

The synthesis of pyrrole compounds, which are part of the this compound structure, has been extensively studied. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This reaction allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrrole ring attached to a benzenecarbonitrile group with a methoxy group at the 2-position .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions. For example, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles in excellent yields . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .

Advantages and Limitations for Lab Experiments

2-methoxy-6-(1H-pyrrol-1-yl)benzenecarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of biological activities. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-methoxy-6-(1H-pyrrol-1-yl)benzenecarbonitrile. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential molecular targets for its activity. Finally, research on the safety and toxicity of this compound is needed to determine its potential for clinical use.
In conclusion, this compound is a promising compound that has demonstrated a range of biological activities in scientific research. Its potential therapeutic applications make it an attractive target for further investigation. While there are some limitations to working with this compound, its advantages and potential for future research make it a valuable compound to study.

Scientific Research Applications

2-methoxy-6-(1H-pyrrol-1-yl)benzenecarbonitrile has been extensively studied for its potential therapeutic applications. One study found that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study showed that this compound had anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-microbial activity against a range of bacteria and fungi.

properties

IUPAC Name

2-methoxy-6-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCUJYHPLBUIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275076
Record name 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862595-54-8
Record name 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862595-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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